

Physical and chemical properties of Rauvotetraphylline A.

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Rauvotetraphylline A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline A is a monoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia tetraphylla. As a member of the pharmacologically significant Rauvolfia genus, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of the known physical and chemical properties of Rauvotetraphylline A, its isolation protocol, and a summary of its structural elucidation based on available spectroscopic data.

Physical and Chemical Properties

Rauvotetraphylline A is an amorphous powder.[1] Its chemical structure and properties have been determined through extensive spectroscopic analysis. The fundamental physicochemical data are summarized in the table below for ease of reference.



Property	Value	Source
Molecular Formula	C20H26N2O3	[1]
Molecular Weight	343.2024 (as [M+H]+)	[1]
Appearance	Amorphous powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
UV (MeOH) λ _{max} (log ε)	211, 275 nm	[1]
IR (KBr) ν _{max}	3407 cm ⁻¹ (OH/NH)	[1]

Spectroscopic Data for Structural Elucidation

The structure of **Rauvotetraphylline A** was established primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive ion mode showed a peak at m/z 343.2024 [M+H]⁺, corresponding to the calculated value of 343.2021 for the molecular formula C₂₀H₂₇N₂O₃.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data of Rauvotetraphylline A (CD₃OD)[1]



Position	δ (ppm)	Multiplicity	J (Hz)
1	-	-	-
3	-	-	-
5	-	-	-
6	-	-	-
7	7.11	d	8.5
8	6.82	d	2.0
9	6.62	dd	8.5, 2.0
10	-	-	-
11	-	-	-
12	-	-	-
13	-	-	-
14	-	-	-
15	-	-	-
16	-	-	-
17α	3.57	dd	11.1, 4.0
17β	3.32	dd	11.1, 10.6
18	1.16	d	6.3
19	5.51	q	6.3
20	-	-	-
21α	4.04	d	13.4
21β	4.08	d	13.4
N-CH₃	2.47	S	-

Table 2: 13C NMR Data of Rauvotetraphylline A (CD3OD)[1]



Position	δ (ppm)	DEPT
2	-	С
3	-	С
5	-	СН
6	-	CH2
7	123.6	СН
8	110.0	СН
9	112.0	СН
10	151.2	С
11	-	С
12	-	С
13	-	С
14	-	CH ₂
15	-	СН
16	-	СН
17	62.9	CH ₂
18	12.7	CH₃
19	140.6	С
20	123.6	СН
21	63.2	CH ₂
N-CH₃	41.7	CH₃

Experimental Protocols Isolation of Rauvotetraphylline A

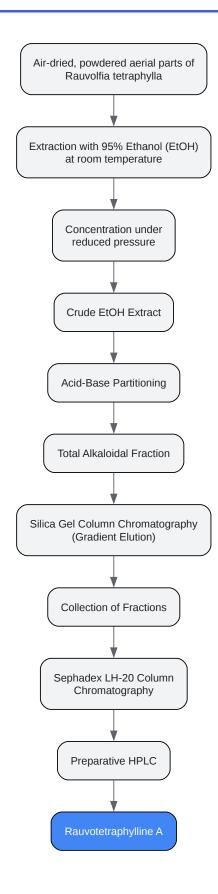




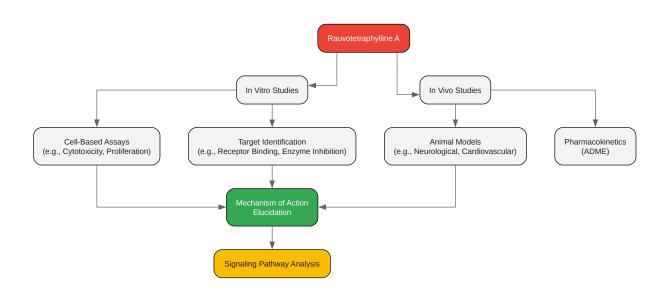


The following is a generalized workflow for the isolation of **Rauvotetraphylline A** from Rauvolfia tetraphylla based on the methodology described by Gao et al. (2012).[1]









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